molecular formula C8H7ClN2O2S2 B2905597 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1273553-52-8

5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2905597
CAS No.: 1273553-52-8
M. Wt: 262.73
InChI Key: AOPNZZSYOYSQFK-UHFFFAOYSA-N
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Description

5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound that features both pyrazole and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Thiophene Ring Formation: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form thiols.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Coupled Products: Formed from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonate esters: Formed by the reaction of the sulfonyl chloride with alcohols.

Uniqueness

The presence of the sulfonyl chloride group in 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride makes it a highly reactive intermediate, allowing for a wide range of chemical modifications. This reactivity distinguishes it from its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which are generally more stable and less reactive.

Properties

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S2/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNZZSYOYSQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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